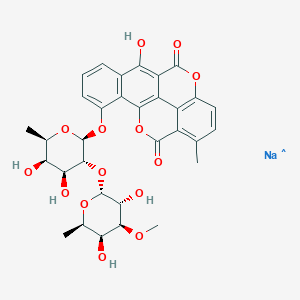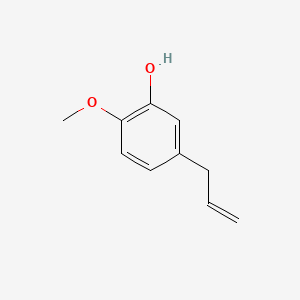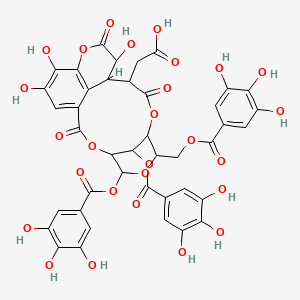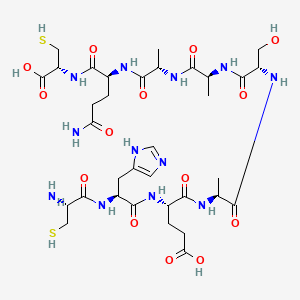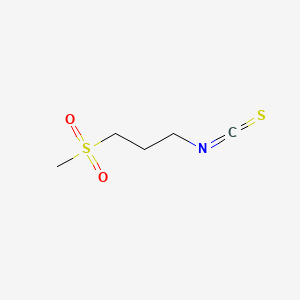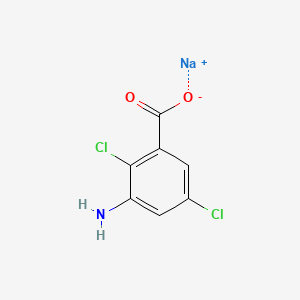
Chloramben-sodium
説明
Chloramben is a selective herbicide used to control the seedlings of broadleaf weeds and annual grasses. It is mostly used for soybeans, but also for dry beans, peanuts, sunflowers, peppers, cotton, sweet potatoes, squash, hardwood trees, shrubs, and some conifers . The sodium salt form, Chloramben-sodium, has a molecular formula of C7H4Cl2NNaO2 .
Synthesis Analysis
A High Performance Liquid Chromatographic (HPLC) method has been developed for the analysis of Chloramben in its formulations. The mobile phase consists of a mixture of 0.05% H3PO4 solution and acetonitrile in the proportion 20:80 (v/v). This method has been validated for accuracy, precision, robustness, ruggedness, and specificity .Molecular Structure Analysis
The molecular structure of Chloramben-sodium is represented by the formula C7H4Cl2NNaO2. It has an average mass of 228.008 Da and a mono-isotopic mass of 226.951675 Da .Chemical Reactions Analysis
While specific chemical reactions involving Chloramben-sodium are not detailed in the available resources, it’s worth noting that analytical methods such as HPLC have been developed for its determination in various matrices .Physical And Chemical Properties Analysis
Chloramben is a colorless, odorless, crystalline solid. It has a melting point of 200-201℃ and is soluble in water . The sodium salt form, Chloramben-sodium, would have similar properties but specific details are not available in the current resources.科学的研究の応用
1. Weed Control Efficacy
Chloramben-sodium, as a herbicide, has been extensively studied for its efficacy in controlling weeds. Research shows that soil applications of chloramben-sodium can significantly reduce the growth of weeds like velvetleaf when applied at specific growth stages. It has also been found effective in various settings, including greenhouses and fields, and its activity can be influenced by factors like the addition of oil concentrates and growth stages of plants (Orr, Ozair, & Moshier, 1987).
2. Photodegradation Studies
The photodegradation of chloramben-sodium on soil surfaces has been a subject of scientific interest. A study conducted under laboratory-controlled conditions revealed that the degradation rate of chloramben varies depending on soil moisture and other conditions. This information is vital for understanding the environmental fate of chloramben-sodium (Misra, Graebing, & Chib, 1997).
3. Environmental Impact and Safety
Several studies have focused on the environmental impact and safety of chloramben-sodium usage. For instance, research on the efficacy, metabolism, and toxic responses to chlorate salts in food and laboratory animals provides valuable insights into the broader implications of using chloramben-sodium in agricultural settings (Smith, Oliver, Taylor, & Anderson, 2012).
4. Analytical Detection Techniques
Advancements in detecting chloramben-sodium residues in the environment, particularly in soil and plants, are crucial for monitoring its use and impact. Studies have developed methods such as ultrasonic assisted extraction and derivatization for determining chloramben in soil samples, enhancing our ability to track and manage its environmental presence (Li, 2014).
5. Comparative Studies with Other Herbicides
Research comparing chloramben-sodium with other herbicides provides insights into its relative effectiveness and suitability for specific crops and conditions. For instance, studies have compared its effectiveness for weed control in crops like lettuce and endive grown on different soil types (Gorski, Reiners, & Hassell, 1988).
特性
IUPAC Name |
sodium;3-amino-2,5-dichlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2.Na/c8-3-1-4(7(11)12)6(9)5(10)2-3;/h1-2H,10H2,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWBBXKLYSGKDY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)[O-])Cl)N)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
133-90-4 (Parent) | |
| Record name | Chloramben-sodium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001954810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2058330 | |
| Record name | Chloramben, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloramben-sodium | |
CAS RN |
1954-81-0 | |
| Record name | Chloramben-sodium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001954810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloramben, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-2,5-dichlorobenzoic acid sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORAMBEN-SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7205992BIR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-Phenyl-5,6-dihydro-2h-1,2,4-oxadiazin-6-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1668554.png)



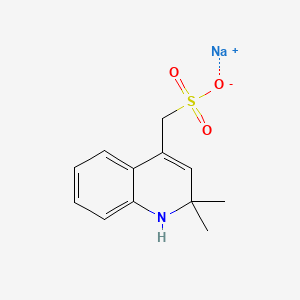
![4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide](/img/structure/B1668562.png)

![4-[3-Oxo-3-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-propenyl]-benzoic acid](/img/structure/B1668566.png)

